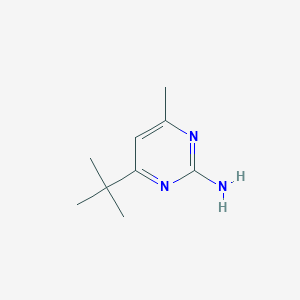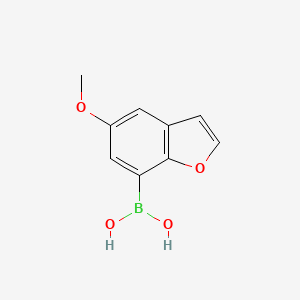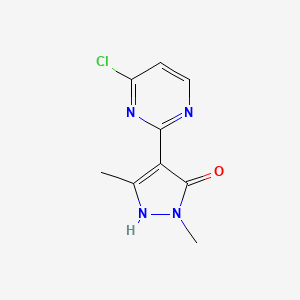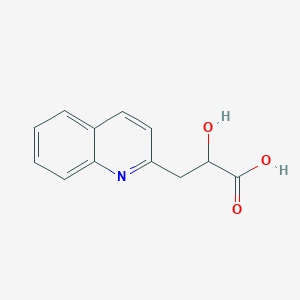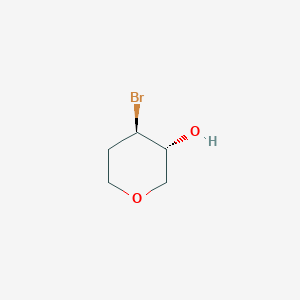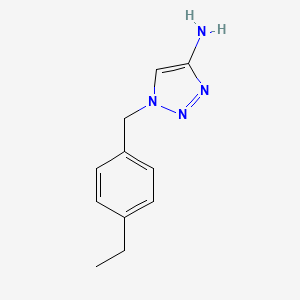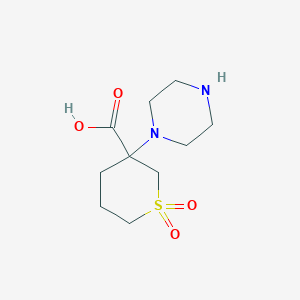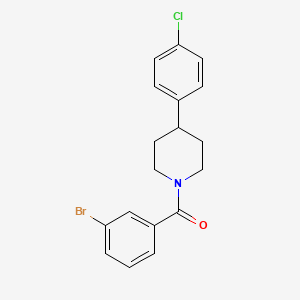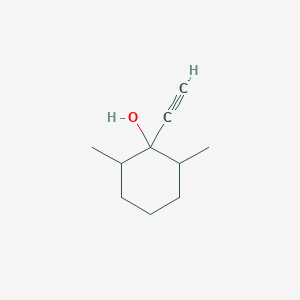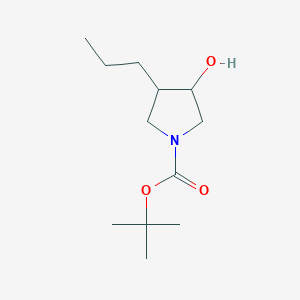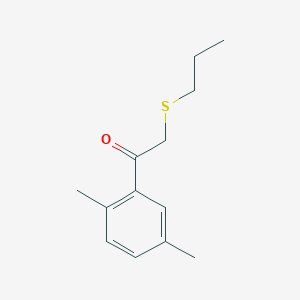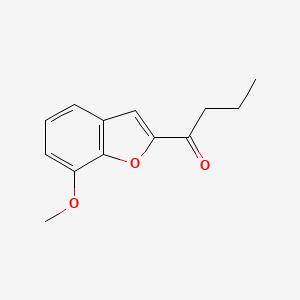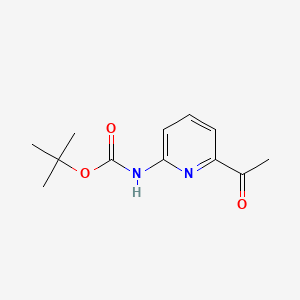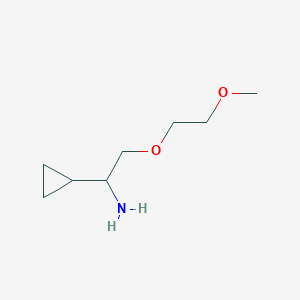
1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine is a chemical compound with the molecular formula C8H17NO2 It is characterized by the presence of a cyclopropyl group attached to an ethanamine backbone, which is further substituted with a 2-(2-methoxyethoxy) group
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine typically involves the reaction of cyclopropylamine with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and ether functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1-Cyclopropyl-2-(2-methoxyethoxy)ethan-1-amine can be compared with other similar compounds, such as:
2-(2-Methoxyethoxy)ethanamine: This compound has a similar structure but lacks the cyclopropyl group, which can significantly alter its chemical and biological properties.
1-Cyclopropyl-2-(2-ethoxyethoxy)ethan-1-amine: This compound differs by having an ethoxy group instead of a methoxy group, which can affect its reactivity and interactions with other molecules.
The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs and potentially more suitable for certain applications .
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-cyclopropyl-2-(2-methoxyethoxy)ethanamine |
InChI |
InChI=1S/C8H17NO2/c1-10-4-5-11-6-8(9)7-2-3-7/h7-8H,2-6,9H2,1H3 |
InChI Key |
MHWRIAPZFHELJO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



